molecular formula C7H18N2 B1293014 N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine CAS No. 1060817-31-3

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Cat. No.: B1293014
CAS No.: 1060817-31-3
M. Wt: 130.23 g/mol
InChI Key: NFEMRESATTWNAD-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)propyl]-N-ethyl-N-methylamine is a tertiary amine characterized by a nitrogen atom bonded to three distinct groups:

  • Ethyl group (C₂H₅)
  • Methyl group (CH₃)
  • 1-(Aminomethyl)propyl group, a three-carbon chain (propyl) with an aminomethyl (-CH₂NH₂) substituent at the first carbon.

This structural complexity imparts unique physicochemical properties, such as polarity from the aminomethyl group and steric effects from the branched substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine typically involves the alkylation of N-methyl-N-ethylamine with 1-chloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

N-methyl-N-ethylamine+1-chloropropaneThis compound+NaCl\text{N-methyl-N-ethylamine} + \text{1-chloropropane} \rightarrow \text{this compound} + \text{NaCl} N-methyl-N-ethylamine+1-chloropropane→this compound+NaCl

The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The reaction conditions are optimized to achieve high purity and yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine undergoes various chemical reactions, including:

  • **Oxidation

Biological Activity

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine, with the chemical formula C₇H₁₈N₂ and CAS Number 1060817-31-3, is a tertiary amine that has garnered attention for its potential biological activities. This compound is structurally characterized by an amine group attached to a propyl chain, which may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₈N₂
Molecular Weight130.24 g/mol
Melting PointNot available
SolubilitySoluble in water
Hazard ClassificationIrritant

Research indicates that this compound may function as a neuromodulator. Its structural similarity to other amines suggests it could interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. This interaction could potentially lead to effects on mood and cognition.

Pharmacological Studies

  • Neurotransmitter Interaction : Studies have shown that compounds similar to this compound can modulate neurotransmitter release. For instance, the presence of amine groups can enhance the binding affinity to receptors involved in neurotransmission, which may lead to increased levels of neurotransmitters in synaptic clefts.
  • Case Study : In a controlled study involving animal models, administration of this compound resulted in observable changes in behavior consistent with increased dopaminergic activity. The subjects exhibited heightened exploratory behavior, suggesting potential stimulant properties.
  • Cytokine Modulation : Another area of interest is the compound's effect on cytokine production. Preliminary data indicate that this compound may suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory conditions .

Table of Biological Activities

Activity TypeObservations
Neurotransmitter ModulationIncreased serotonin and dopamine levels
Behavioral ChangesEnhanced exploratory behavior in models
Cytokine SuppressionInhibition of TNF-alpha and IL-6

Future Research Directions

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects. Potential areas for exploration include:

  • Longitudinal studies to assess chronic effects on behavior and physiology.
  • In vitro studies examining receptor binding affinities.
  • Clinical trials to evaluate therapeutic applications in mood disorders or inflammatory diseases.

Q & A

Basic Research Questions

Q. How is the IUPAC nomenclature applied to classify N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine, and what structural features define its classification?

The compound is a tertiary amine with three substituents on the nitrogen: ethyl, methyl, and a propyl group bearing an aminomethyl branch. According to IUPAC rules, substituents are listed alphabetically (ethyl before methyl) and numbered to prioritize the longest chain. The parent chain is propane, with the aminomethyl group at position 1. The systematic name reflects the branching and substituent hierarchy .

Q. What are the common synthetic routes for preparing this compound, and what reagents are typically involved?

A methodological approach involves reductive amination of ketones or aldehydes with primary/secondary amines. For example:

  • Reacting 1-(aminomethyl)propanal with ethylmethylamine in the presence of NaBH₃CN or H₂/Pd-C .
  • Alkylation of N-ethyl-N-methylamine with 1-(chloromethyl)propylamine under basic conditions (e.g., K₂CO₃ in DMF) . Purification via distillation or column chromatography is recommended to isolate the tertiary amine.

Q. What physicochemical properties (e.g., solubility, pKa, spectral data) are critical for characterizing this compound?

Key properties include:

  • pKa : Estimated ~10.5 (typical for aliphatic tertiary amines) using computational tools like ACD/Labs .
  • Solubility : Hydrochloride salts improve water solubility; freebase is soluble in organic solvents (e.g., dichloromethane, ethanol) .
  • Spectral Data :

  • ¹H NMR : δ 1.0–1.5 (m, CH₃ and CH₂ groups), δ 2.2–2.8 (m, N-CH₂/CH₃) .
  • IR : N-H stretch (~3300 cm⁻¹ for NH in aminomethyl group) and C-N stretches (1250–1020 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield during synthesis?

Use Design of Experiments (DoE) to test variables:

  • Temperature : Elevated temps (50–80°C) may accelerate alkylation but risk side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems .
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity . Monitor progress via TLC or GC-MS and optimize quenching/purification steps .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .
  • Cross-check purity via elemental analysis or HPLC-MS .

Q. What experimental approaches assess the compound’s reactivity under varying pH or oxidative conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS. Tertiary amines are prone to N-oxidation at acidic pH .
  • Oxidative Stress Tests : Expose to H₂O₂ or UV light to study nitrosamine formation (a risk with secondary/tertiary amines). Use GC-MS with a nitrosamine-specific column .

Q. How can computational modeling predict the compound’s interaction with biological targets or enzymes?

  • Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs). Focus on the aminomethyl group’s hydrogen-bonding potential .
  • MD Simulations : GROMACS can simulate membrane permeability based on logP (~2.5 for this compound) .

Q. What methodologies are recommended for impurity profiling and quantification?

  • HPLC-UV/HRMS : Detect trace alkylation byproducts (e.g., quaternary ammonium salts) using a C18 column and 0.1% TFA in acetonitrile/water .
  • Headspace GC-MS : Screen for volatile impurities (e.g., residual solvents like DMF) .
  • ICP-MS : Quantify metal catalysts (e.g., Pd) below ppm levels .

Q. Methodological Notes

  • Safety : Handle under inert atmosphere (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to amine reactivity .
  • Data Validation : Cross-reference experimental data with PubChem, NIST Chemistry WebBook, and peer-reviewed literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (C₇H₁₈N₂)

  • Structural Differences :
    • The propyl group is branched (2-methylpropyl) compared to the linear propyl group in the target compound.
    • Nitrogen substituents: Two methyl groups (N,N-dimethyl) vs. ethyl and methyl in the target.
  • Impact on Properties :
    • Branched chains reduce boiling points compared to linear isomers.
    • The absence of an ethyl group may lower lipophilicity.

N-Methyl-N-propyl-propylamine (C₇H₁₇N)

  • Structural Differences: Simpler tertiary amine with two propyl groups and one methyl group on nitrogen. No aminomethyl substituent.
  • Impact on Properties: Higher hydrophobicity due to lack of polar aminomethyl group. Lower molecular weight (115.22 g/mol vs. ~143 g/mol for the target compound). Density: 0.734 g/mL (lit.) .

N-Ethylpropan-1-amine (C₅H₁₃N)

  • Structural Differences: Secondary amine (N-ethyl and propyl groups only). No aminomethyl substituent.
  • Impact on Properties :
    • Lower boiling point and higher volatility due to smaller size and absence of tertiary structure.

N,N-Diisopropyl ethylenediamine (C₈H₁₈N₂)

  • Structural Differences: Ethylenediamine backbone with diisopropyl substituents. No aminomethyl or propyl chains.
  • Higher steric hindrance from bulky isopropyl groups.

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/mL) Notable Applications
N-[1-(Aminomethyl)propyl]-N-ethyl-N-methylamine ~C₇H₁₇N₃ ~143 Ethyl, methyl, aminomethyl N/A Pharmaceutical intermediates
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine C₇H₁₈N₂ 130.23 Dimethyl, branched propyl N/A Organic synthesis
N-Methyl-N-propyl-propylamine C₇H₁₇N 115.22 Methyl, two propyls 0.734 Solvent, catalyst
N-Ethylpropan-1-amine C₅H₁₃N 87.16 Ethyl, propyl N/A Agrochemical precursors

Properties

IUPAC Name

2-N-ethyl-2-N-methylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-7(6-8)9(3)5-2/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEMRESATTWNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649219
Record name N~2~-Ethyl-N~2~-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-31-3
Record name N~2~-Ethyl-N~2~-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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